molecular formula C8H10N2O4S B1330200 n-Methyl-4-(methylsulfonyl)-2-nitroaniline CAS No. 30388-44-4

n-Methyl-4-(methylsulfonyl)-2-nitroaniline

Cat. No.: B1330200
CAS No.: 30388-44-4
M. Wt: 230.24 g/mol
InChI Key: SGWXKSCZDKMSLI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming complex aromatic compounds with multiple substituents. The International Union of Pure and Applied Chemistry name for this compound is N-methyl-4-methylsulfonyl-2-nitroaniline, which systematically describes the substitution pattern on the parent aniline structure. The numbering system begins with the amino nitrogen as the primary functional group, with the nitro group occupying the 2-position (ortho) and the methylsulfonyl group at the 4-position (para) relative to the amino substituent. The Chemical Abstracts Service registry number for this compound is 30388-44-4, providing a unique identifier in chemical databases.

Alternative nomenclature systems include the designation as 4-mesyl-N-methyl-2-nitroaniline, where "mesyl" represents the methylsulfonyl functional group. The compound may also be referred to as benzenamine, N-methyl-4-(methylsulfonyl)-2-nitro-, following the benzenamine naming convention. These various naming approaches reflect the complexity of systematically describing multi-substituted aromatic compounds while maintaining clarity regarding the specific substitution pattern. The International Union of Pure and Applied Chemistry system prioritizes the amino group as the principal functional group, making aniline the parent structure, while alternative systems may emphasize different aspects of the molecular architecture.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₁₀N₂O₄S, indicating a composition of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight is precisely calculated as 230.24 grams per mole, making it a relatively substantial organic molecule within the nitroaniline family. This molecular weight reflects the presence of heavy atoms including sulfur and the multiple oxygen atoms associated with both the nitro and methylsulfonyl functional groups.

The elemental composition analysis reveals specific mass percentages: carbon comprises approximately 41.74% of the total molecular weight, hydrogen accounts for 4.38%, nitrogen represents 12.17%, oxygen constitutes 27.81%, and sulfur contributes 13.92%. These proportions highlight the significant contribution of heteroatoms to the overall molecular mass, particularly the substantial oxygen content derived from the electron-withdrawing groups. The molecular density is reported as 1.416 grams per cubic centimeter, indicating a relatively dense organic compound due to the presence of multiple heteroatoms and the compact aromatic structure.

Physical property measurements indicate a boiling point of 441.6 degrees Celsius at 760 millimeters of mercury pressure, suggesting strong intermolecular interactions likely attributed to hydrogen bonding and dipole-dipole interactions between the polar functional groups. The melting point range of 99-102 degrees Celsius indicates a relatively low-melting solid at room temperature, with the narrow melting range suggesting good compound purity.

Structural Isomerism and Tautomeric Possibilities

The structural framework of this compound presents several interesting aspects regarding isomerism and tautomeric equilibria. Nitroaniline derivatives are known to exist in multiple tautomeric forms, including nitro-amino, nitro-imino, and aci-imino structures. Research has demonstrated that although the nitro-amino form typically represents the most thermodynamically stable tautomer, minor tautomeric species can coexist in equilibrium and play important roles in reaction mechanisms. The presence of the N-methyl substituent in this compound adds complexity to the tautomeric landscape by potentially stabilizing certain forms through steric and electronic effects.

Mass spectrometric studies of related nitroaniline compounds have provided evidence for the coexistence of multiple tautomeric forms in the gas phase. The fragmentation patterns observed in electron ionization mass spectra suggest that while the nitro-amine tautomer remains the most abundant species, nitro-imine and aci-imine forms can be detected as minor components. These findings indicate that the tautomeric equilibrium is dynamic and may shift under different experimental conditions or in various chemical environments.

The methylsulfonyl substituent at the para position introduces additional electronic effects that may influence tautomeric stability. The strongly electron-withdrawing nature of this group can stabilize adjacent electron density through resonance effects, potentially affecting the relative energies of different tautomeric forms. Theoretical calculations using density functional theory methods have been employed to investigate the relative stabilities of various tautomeric structures in related nitroaniline systems, providing insights into the electronic factors governing tautomeric equilibria.

Crystallographic Data and Unit Cell Parameters

Crystallographic analysis of this compound and related compounds provides crucial structural information at the molecular level. A closely related compound, N-Methyl-3-methylsulfonyl-N-nitroaniline, has been subjected to single-crystal X-ray diffraction analysis, revealing important structural features that can be extrapolated to understand the target compound. The crystal structure analysis indicates that the nitrogen-nitrogen bond length measures 1.3488 angstroms, suggesting some double-bond character due to partial delocalization. This bond length is intermediate between typical single and double bond distances, reflecting the electronic contribution from resonance structures.

The torsion angle between the aromatic ring and the nitramine group has been determined to be 66.3 degrees, indicating significant deviation from planarity. This non-planar arrangement effectively rules out extensive delocalization between the aromatic system and the nitrogen substituents, suggesting that the electronic effects are primarily inductive rather than resonance-based. The geometry of the methylsulfonyl substituent exhibits a quasi-tetrahedral arrangement as expected for sulfur in its oxidized state, with typical bond angles and distances for sulfonyl groups.

Crystal packing analysis reveals that the molecular arrangement is stabilized by carbon-hydrogen to oxygen hydrogen bonding interactions, with molecules organizing into extended chains. The intermolecular distances and angles associated with these weak hydrogen bonds contribute to the overall crystal stability and influence the physical properties of the solid material. X-ray diffraction techniques employ the principles of Bragg diffraction, where X-rays at angle theta are reflected from internal crystal planes separated by distance d, with constructive interference occurring when the quantity 2d sine theta equals an integral number of wavelengths.

Comparative Analysis with Related Nitroaniline Derivatives

Comparative structural analysis with related nitroaniline derivatives provides valuable context for understanding the unique features of this compound. The closely related compound 4-(Methylsulfonyl)-2-nitroaniline, which lacks the N-methyl substituent, has the molecular formula C₇H₈N₂O₄S and exhibits distinct physical properties. This compound demonstrates a higher melting point range of 200-202 degrees Celsius compared to the N-methylated derivative, suggesting that the additional methyl group disrupts intermolecular hydrogen bonding patterns and reduces crystal packing efficiency.

The density comparison reveals that 4-(Methylsulfonyl)-2-nitroaniline has a density of 1.5 grams per cubic centimeter, slightly higher than the N-methylated analog. This difference can be attributed to more efficient molecular packing in the absence of the bulky N-methyl group, allowing closer intermolecular approach and denser crystal arrangements. The boiling point of the non-methylated compound is 463.3 degrees Celsius at 760 millimeters of mercury, significantly higher than the N-methylated version, again reflecting stronger intermolecular interactions in the parent compound.

Database searches for compounds with the molecular formula C₈H₁₀N₂O₄S reveal a total of 55 distinct chemical entities, highlighting the structural diversity possible within this specific elemental composition. Among these compounds, variations include different substitution patterns on the aromatic ring, alternative functional group arrangements, and diverse connectivity patterns between the constituent atoms. For example, compounds such as 3,6-dimethoxy-2-nitroaniline share the same molecular formula but exhibit completely different substitution patterns, demonstrating the importance of precise structural characterization in distinguishing between isomeric compounds.

Analysis of patent and literature databases indicates varying levels of research interest in different C₈H₁₀N₂O₄S isomers, with some compounds appearing in numerous patents while others remain relatively unstudied. The compound 4-((n-methylsulfamoyl)amino)benzoic acid, for instance, appears in ten patents, suggesting significant commercial or research interest, while many other isomers show limited documentation. This pattern reflects the diverse applications and synthetic accessibility of different structural arrangements within the same molecular formula framework.

Properties

IUPAC Name

N-methyl-4-methylsulfonyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-9-7-4-3-6(15(2,13)14)5-8(7)10(11)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWXKSCZDKMSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952730
Record name 4-(Methanesulfonyl)-N-methyl-2-nitroaniline
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Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30388-44-4
Record name N-Methyl-4-(methylsulfonyl)-2-nitrobenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Mesyl- N-methyl-2-nitroaniline
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Record name 4-(Methanesulfonyl)-N-methyl-2-nitroaniline
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Record name 4-mesyl- N-methyl-2-nitroaniline
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Preparation Methods

Nitration Step

  • Starting Material: 4-methylsulfonylaniline.
  • Reagents: Concentrated nitric acid is commonly used as the nitrating agent.
  • Conditions: The reaction is typically conducted under controlled temperature conditions (often below 30 °C) to avoid over-nitration or decomposition.
  • Process: The amino group is often protected or controlled to direct nitration ortho to the methylsulfonyl group. The nitration yields 4-(methylsulfonyl)-2-nitroaniline as the key intermediate.

Methylation Step

  • Reagents: Methyl iodide or dimethyl sulfate serve as methylating agents.
  • Base: Sodium hydroxide or potassium carbonate is used to deprotonate the aniline nitrogen, facilitating nucleophilic substitution.
  • Solvent: Common solvents include ethanol or dimethylformamide (DMF).
  • Procedure: The nitrated intermediate is reacted with the methylating agent under basic conditions, often at room temperature or slightly elevated temperatures, to yield n-Methyl-4-(methylsulfonyl)-2-nitroaniline.

Alternative Synthetic Routes

  • Formylation-Methylation-Reduction Sequence: A method reported for related N-methyl nitroanilines involves initial formylation of p-nitroaniline with formic acid to form N-formyl p-nitroaniline, followed by methylation with methyl iodide in the presence of potassium tert-butoxide in DMF. The formyl group is then reduced using sodium borohydride to yield the N-methylated product with high purity and yield.

  • Acylation-Nitration-Hydrolysis-Methylation: Another approach uses o-toluidine as a starting material, which undergoes acylation to protect the amino group, nitration to introduce the nitro group, hydrolysis to remove the protecting group, and subsequent methylation. This multi-step process allows for high yields (up to 83%) and purities (≥98%) with controlled reaction conditions.

  • Continuous Flow Processes: Industrial synthesis may employ continuous flow reactors to optimize reaction control, improve safety, and increase yield and purity.
  • Automation: Automated reactors allow precise control of temperature, pressure, and reagent addition rates, minimizing by-products and enhancing reproducibility.
  • Purification: Post-reaction purification typically involves recrystallization from aqueous ethanol or similar solvents to achieve high purity (≥98%).
Step Reagents/Conditions Temperature Yield (%) Purity (%) Notes
Nitration Concentrated HNO3, 4-methylsulfonylaniline 0–30 °C 80–90 - Controlled to avoid over-nitration
Methylation Methyl iodide or dimethyl sulfate, base Room temp to 60 °C 85–95 ≥98 Base: NaOH or K2CO3; solvent: EtOH/DMF
Formylation-Methylation-Reduction Formic acid, methyl iodide, NaBH4 25–90 °C >80 (total) ≥98 Multi-step, high purity
Acylation-Nitration-Hydrolysis-Methylation Acetic acid, HNO3, HCl, NaOH 10–120 °C 78–83 97–99 Multi-step, recrystallization required
  • The methylation step is critical for achieving high purity and yield; choice of methylating agent and base significantly affects the reaction outcome.
  • Protection of the amino group during nitration improves regioselectivity and reduces side reactions.
  • Reduction of formyl intermediates with sodium borohydride provides a clean conversion to the N-methylated product with minimal by-products.
  • Recrystallization from aqueous ethanol is effective for purification, yielding a product with melting points consistent with literature values (129–131 °C).

The preparation of this compound is well-established through nitration of 4-methylsulfonylaniline followed by methylation of the amino group. Alternative methods involving formylation and reduction or acylation and hydrolysis provide routes with high yields and purity. Industrial synthesis benefits from continuous flow and automated processes to optimize production. The choice of reagents, reaction conditions, and purification methods are crucial for obtaining high-quality material suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-4-(methylsulfonyl)-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The methylsulfonyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: N-Methyl-N-[4-(methylsulfonyl)-2-aminophenyl]amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-Methyl-4-(methylsulfonyl)-2-nitroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory pathways.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of n-Methyl-4-(methylsulfonyl)-2-nitroaniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways by binding to their active sites. The nitro group can participate in redox reactions, while the methylsulfonyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares n-Methyl-4-(methylsulfonyl)-2-nitroaniline with structurally related nitroaniline derivatives:

Compound Name CAS Number Substituents Key Properties/Applications Reference
This compound Not explicitly listed 2-NO₂, 4-SO₂CH₃, N-CH₃ Building block for complex synthesis
N-Methyl-4-(methylsulfonyl)aniline hydrochloride 35216-39-8 4-SO₂CH₃, N-CH₃ (no nitro group) Intermediate in sulfonamide synthesis
4-Methoxy-N-methyl-2-nitroaniline Not explicitly listed 2-NO₂, 4-OCH₃, N-CH₃ Solubility in polar solvents; lower reactivity due to electron-donating methoxy
2-Nitroaniline 88-74-4 2-NO₂ (no sulfonyl or N-methyl) Acute oral toxicity (rat LD₅₀: 1838 mg/kg); used in dye synthesis
4-(Methylsulfanyl)-2-nitroaniline 23153-09-5 2-NO₂, 4-SCH₃ (sulfanyl instead of sulfonyl) Reduced electrophilicity; research applications
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The methylsulfonyl group in This compound significantly increases electrophilicity compared to methylsulfanyl () or methoxy () substituents. This enhances reactivity in aromatic substitution reactions.
  • Methoxy groups (e.g., 4-Methoxy-N-methyl-2-nitroaniline) reduce electrophilicity, making the compound less reactive toward nucleophiles .

Toxicity Profiles: 2-Nitroaniline exhibits moderate acute toxicity (oral LD₅₀: 1838 mg/kg in rats) but lacks skin/eye irritation . In contrast, N-(4-Methoxyphenyl)-2-nitroaniline (a related compound) is classified as a skin/eye irritant (H315, H319) .

Metabolic Pathways: 2-Nitroaniline is metabolized in vitro to 4-amino-3-nitrophenol via liver microsomes .

Physicochemical Properties

  • Solubility: The methylsulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-sulfonylated analogs like 2-methyl-4-nitroaniline .
  • Melting Points: Derivatives with sulfonyl groups typically exhibit higher melting points due to increased molecular rigidity. For example, N-Methyl-4-(methylsulfonyl)aniline hydrochloride has a higher melting point than its non-sulfonylated counterpart .

Biological Activity

n-Methyl-4-(methylsulfonyl)-2-nitroaniline, also referred to as 3-(Methanesulfonyl)-N-methyl-2-nitroaniline, is an organic compound that has garnered attention for its biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes:

  • Methanesulfonyl group : Enhances solubility and reactivity.
  • Methyl group : Attached to the nitrogen atom.
  • Nitro group : Implicated in redox reactions.

This unique combination of functional groups contributes to its diverse biological activities, making it a valuable compound in various applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory properties : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various conditions.
  • Antimicrobial effects : Studies have reported its efficacy against certain bacterial strains, suggesting potential use as an antimicrobial agent .
  • Enzyme inhibition : The nitro group allows for interaction with various biological targets, including enzymes that play critical roles in disease processes.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes involved in inflammation, thereby inhibiting their activity.
  • Redox Reactions : The nitro group can participate in redox chemistry, which may influence various biochemical pathways.
  • Biochemical Probes : It is utilized as a probe in biochemical assays to study enzyme activity and protein interactions.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Study 1: Anti-inflammatory Activity

In a controlled experiment, the compound was tested for its ability to reduce inflammation in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to untreated controls.

Study 2: Antimicrobial Efficacy

A series of tests demonstrated that this compound exhibited antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

Study 3: Enzyme Interaction

A study focused on the interaction of this compound with cyclooxygenase (COX) enzymes revealed that the compound acts as a reversible inhibitor. The IC50 value for COX-2 was found to be approximately 150 nM, indicating moderate potency .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
N-Methyl-N-[4-(methylsulfonyl)phenyl]amineLacks nitro groupLess reactive; primarily used in dye production
N-Methyl-N-[4-(methylsulfonyl)-2-aminophenyl]amineContains amino instead of nitroDifferent reactivity; potential for different biological applications
N-Methyl-4-(methylsulfonyl)anilineNo nitro groupFocused more on dye production than biological uses

The presence of both the nitro and methanesulfonyl groups in this compound sets it apart from structurally similar compounds, enhancing its reactivity and biological profile .

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